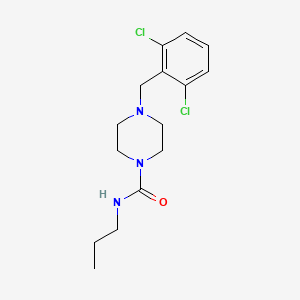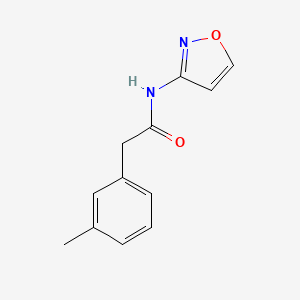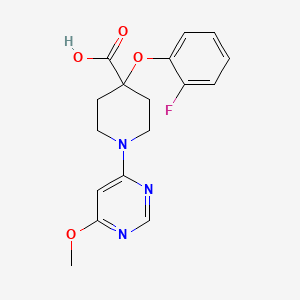![molecular formula C21H26N4O B5469353 [4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone](/img/structure/B5469353.png)
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone is a complex organic compound that features a combination of pyridine, piperidine, and pyrrolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Moiety: Starting with a pyridine derivative, the compound undergoes a nucleophilic substitution reaction to introduce the amino group.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, often involving a suitable precursor such as a dihaloalkane.
Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced via a nucleophilic addition reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the pyridine, piperidine, and pyrrolidine moieties through a condensation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a ligand in binding studies to investigate protein-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its versatility makes it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of [4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone: Unique due to its combination of pyridine, piperidine, and pyrrolidine moieties.
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-phenyl)methanone: Lacks the pyrrolidine ring, offering different reactivity and properties.
[4-(Pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-yl)methanone: Lacks the phenyl group, affecting its binding affinity and specificity.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse interactions and applications. Its combination of different heterocyclic rings provides a versatile platform for chemical modifications and functionalization.
Propiedades
IUPAC Name |
[4-(pyridin-2-ylamino)piperidin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c26-21(19-6-2-1-5-18(19)16-8-12-22-15-16)25-13-9-17(10-14-25)24-20-7-3-4-11-23-20/h1-7,11,16-17,22H,8-10,12-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDSBPMSUCZWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)N3CCC(CC3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-4-[5-(methylthio)-1H-tetrazol-1-yl]benzenesulfonamide](/img/structure/B5469271.png)

![2-(4-chlorophenyl)-4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]morpholine](/img/structure/B5469276.png)
![N-(2,4-dihydroxybenzyl)-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5469284.png)

![N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5469294.png)
![methyl 1-methyl-5-[({[2-(2-methylphenoxy)pyridin-3-yl]methyl}amino)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5469298.png)
![5-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-N-ethylpyrimidin-2-amine](/img/structure/B5469302.png)

![4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-fluorobenzoate](/img/structure/B5469315.png)
![1-(2-ethoxyethyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5469327.png)

![[1-[(E)-3-(2-nitrophenyl)prop-2-enyl]pyrrolidin-2-yl]methanol](/img/structure/B5469339.png)
![N-(3-BROMOPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5469352.png)
